

Spectroscopic Analysis of (+)-Tetrahydro-2-furoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetrahydro-2-furoic acid, (+)-

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Introduction

(+)-Tetrahydro-2-furoic acid is a chiral carboxylic acid with a tetrahydrofuran ring structure. It serves as a valuable building block in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectroscopic properties is essential for its characterization, quality control, and use in research and drug development. This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of (+)-Tetrahydro-2-furoic acid, including detailed experimental protocols and data interpretation.

Molecular Structure

- Chemical Formula: $C_5H_8O_3$
- Molecular Weight: 116.12 g/mol
- Structure: A five-membered tetrahydrofuran ring with a carboxylic acid group at the 2-position.

Spectroscopic Data

The following sections present the key spectroscopic data for (+)-Tetrahydro-2-furoic acid in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

^1H NMR (Proton NMR) Data

- Solvent: CDCl_3
- Frequency: 400 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
11.1	s	1H	-COOH
4.53	t	1H	H-2
4.04	m	1H	H-5 (one of)
3.95	m	1H	H-5 (one of)
2.32	m	2H	H-3
1.97	m	2H	H-4

Table 1: ^1H NMR chemical shifts and assignments for (+)-Tetrahydro-2-furoic acid in CDCl_3 .[\[1\]](#)

^{13}C NMR (Carbon NMR) Data

- Solvent: Not specified in the available data, but typically CDCl_3 or D_2O .

Chemical Shift (ppm)	Assignment
178.9	C=O
76.8	C-2
69.1	C-5
29.8	C-3
25.4	C-4

Table 2: ^{13}C NMR chemical shifts for (+)-Tetrahydro-2-furoic acid.[2] Note that predicted spectra are also available.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (+)-Tetrahydro-2-furoic acid exhibits characteristic absorptions for the carboxylic acid group and the C-O bond of the tetrahydrofuran ring.

Wavenumber (cm^{-1})	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (from hydrogen-bonded dimer)
~1710	Strong	C=O stretch (carbonyl)
1320-1210	Medium	C-O stretch
1440-1395 & 950-910	Medium	O-H bend

Table 3: Characteristic IR absorption bands for (+)-Tetrahydro-2-furoic acid.[4][5] The broadness of the O-H stretch is a hallmark of carboxylic acids due to hydrogen bonding.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (+)-Tetrahydro-2-furoic acid, the molecular ion peak and key fragments are observed.

- Ionization Mode: Electron Impact (EI)

m/z	Relative Intensity (%)	Assignment
116	-	[M] ⁺ (Molecular Ion)
71	100.0	[M - COOH] ⁺
43	63.6	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺
41	43.2	[C ₃ H ₅] ⁺
27	20.8	[C ₂ H ₃] ⁺

Table 4: Key mass spectral data for Tetrahydro-2-furoic acid.[8]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Sample Preparation

- Sample Weighing: Accurately weigh 5-20 mg of (+)-Tetrahydro-2-furoic acid for ¹H NMR, and 20-50 mg for ¹³C NMR.[9]
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃).[9][10]
- Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.[9] Gentle vortexing or sonication can aid dissolution.
- Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Ensure the liquid height is between 4.0 and 5.0 cm.[9]
- Internal Standard: If required for precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[11][12]
- Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol or isopropanol.[13]

IR Spectroscopy Sample Preparation (Neat Liquid)

- **Sample Application:** As (+)-Tetrahydro-2-furoic acid is a liquid at room temperature, a spectrum can be obtained "neat" (without a solvent).[\[4\]](#)
- **Salt Plates:** Place a small drop of the liquid sample between two clean, dry salt plates (e.g., NaCl or KBr).
- **Assembly:** Gently press the plates together to form a thin capillary film of the sample.
- **Analysis:** Place the assembled plates in the spectrometer's sample holder and acquire the spectrum.

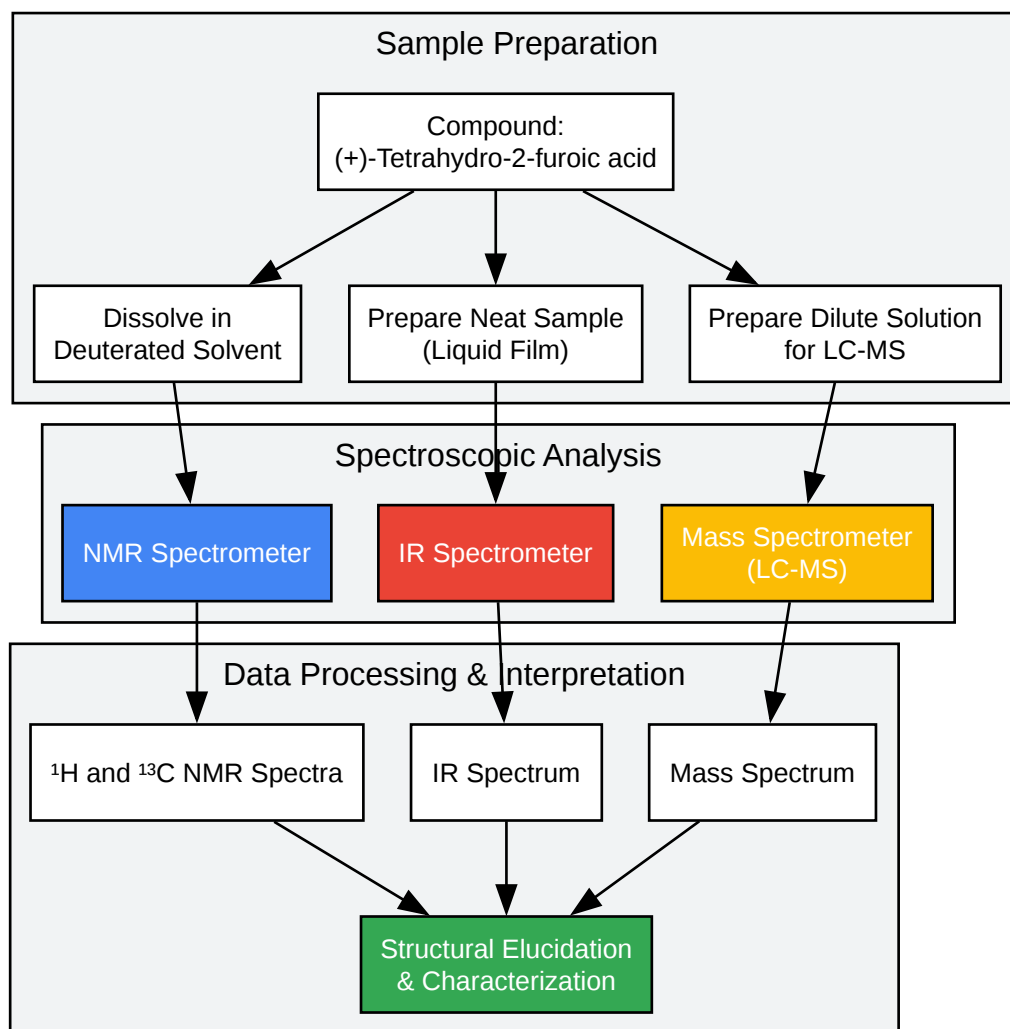
Mass Spectrometry (LC-MS) Protocol

For a more detailed analysis, particularly in complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.

- **Sample Preparation:** Prepare a stock solution of the sample in a suitable solvent (e.g., acidified deionized water) at a concentration of 0.2–0.3 mg/mL. Dilute this stock solution (e.g., 1:100) with the initial mobile phase composition.[\[14\]](#)
- **Chromatographic Separation:**
 - **Column:** A reverse-phase C18 column is commonly used for the separation of organic acids.[\[15\]](#)
 - **Mobile Phase:** A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically used.[\[15\]](#)
- **Mass Spectrometric Detection:**
 - **Ionization:** Electrospray ionization (ESI) in negative ion mode is often suitable for carboxylic acids, detecting the $[M-H]^-$ ion.[\[14\]](#)
 - **Analysis:** The mass spectrometer can be operated in full scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.[\[16\]](#)

Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (+)-Tetrahydro-2-furoic acid.



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A generalized workflow for the spectroscopic analysis of (+)-Tetrahydro-2-furoic acid.

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References

- 1. 2-Tetrahydrofuroic acid(16874-33-2) ¹H NMR [m.chemicalbook.com]
- 2. 2-Tetrahydrofuroic acid(16874-33-2) ¹³C NMR spectrum [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. 2-Furoic acid, tetrahydro [webbook.nist.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-Tetrahydrofuroic acid(16874-33-2) MS spectrum [chemicalbook.com]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
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